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molecular formula C12H11N3O4 B8333853 2-Acetamido-6-methoxy-8-nitroquinoline

2-Acetamido-6-methoxy-8-nitroquinoline

Cat. No. B8333853
M. Wt: 261.23 g/mol
InChI Key: LMUGLIFJVMWPRB-UHFFFAOYSA-N
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Patent
US04167638

Procedure details

A mixture of 10.5 g (0.04 mole) of crude 2-acetamido-6-methoxy-8-nitroquinoline, 14 g of iron filings, 2 ml of glacial acetic acid, and 120 ml of water was stirred on the steam bath for 18 hr. The mixture was filtered and the solid residue was washed thoroughly with acetone. The acetone washings were concentrated and the residue was eluted through a short silica gel column with methylene chloride to give 7.3 g (78%) of 2-acetamido-8-amino-6-methoxyquinoline. A sample recrystallized from 95% ethanol melted at 192°-194°.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
14 g
Type
catalyst
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[C:8]([N+:17]([O-])=O)[CH:9]=[C:10]([O:15][CH3:16])[CH:11]=2)[N:6]=1)(=[O:3])[CH3:2].C(O)(=O)C>[Fe].O>[C:1]([NH:4][C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[C:8]([NH2:17])[CH:9]=[C:10]([O:15][CH3:16])[CH:11]=2)[N:6]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
C(C)(=O)NC1=NC2=C(C=C(C=C2C=C1)OC)[N+](=O)[O-]
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
14 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
120 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred on the steam bath for 18 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the solid residue was washed thoroughly with acetone
CONCENTRATION
Type
CONCENTRATION
Details
The acetone washings were concentrated
WASH
Type
WASH
Details
the residue was eluted through a short silica gel column with methylene chloride

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(=O)NC1=NC2=C(C=C(C=C2C=C1)OC)N
Measurements
Type Value Analysis
AMOUNT: MASS 7.3 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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